

# A comparative study of the skin microbiome modulation by Dermalex and probiotics

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## A Comparative Analysis of Skin Microbiome Modulation: Dermalex vs. Probiotics

For Immediate Release

A detailed comparative analysis of **Dermalex**, a topical skin barrier repair cream, and probiotics in modulating the skin microbiome reveals distinct mechanisms of action and levels of scientific evidence. While probiotics have been shown in some clinical studies to directly alter the composition of the skin's microbial communities, the effects of **Dermalex** are primarily inferred through its established role in restoring skin barrier function, a critical factor for a healthy microbiome.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the available data on how these two interventions impact the skin microbiome, particularly in the context of inflammatory skin conditions like atopic dermatitis.

## Quantitative Data on Skin Microbiome Modulation

The following tables summarize the quantitative data from clinical studies on the effects of probiotics on the skin microbiome. Currently, there is a lack of published studies with quantitative data on the direct effects of **Dermalex** on the skin microbiome's composition.



Table 1: Impact of Probiotics on Skin Microbial Diversity (Alpha Diversity)

Intervention	Study Population	Duration	Key Finding	Citation
Oral Probiotic Mixture	Adults with and without acne	24 weeks	No significant change in Shannon diversity of the skin microbiome.	[1][2]
Spore-based Oral Probiotic	Adults with and without acne	4 weeks	No significant change in Shannon diversity of the skin microbiome.	[3]

Table 2: Impact of Probiotics on the Relative Abundance of Specific Skin Bacteria



Intervention	Study Population	Duration	Change in Relative Abundance	Citation
Oral Probiotic Mixture	Adults	24 weeks	Significant reduction in the Bifidobacterium genus.	[1]
Topical Lactobacillus	Patients with mild-to-moderate acne	8 weeks	Reduction in staphylococci and Cutibacterium acnes; increase in lactobacilli.	[4]
Treatment for Atopic Dermatitis	Children with Atopic Dermatitis	4 visits	The relative abundance of S. aureus decreases significantly with treatment.	[5]

### **Mechanisms of Action**

**Dermalex**: Restoring the Skin's Physical Defenses

**Dermalex** is a topical cream formulated to repair and strengthen the skin's barrier function. Its primary mechanism is not to directly interact with the skin's microbes but to create an environment that fosters a healthy microbiome. It achieves this through:

- Lipid Replenishment: Dermalex contains ceramides and other lipids that are essential
  components of the stratum corneum, the outermost layer of the skin. By replenishing these
  lipids, it helps to seal the gaps between skin cells, reducing transepidermal water loss
  (TEWL) and preventing the entry of irritants and pathogens.[6]
- Humectant Properties: The formulation includes humectants that attract and retain water in the skin, improving hydration.



• Stimulation of Endogenous Repair: Ingredients such as magnesium salts are thought to stimulate the skin's natural repair mechanisms, including the synthesis of its own lipids.

A compromised skin barrier is a hallmark of conditions like atopic dermatitis and is associated with microbial dysbiosis, particularly an overgrowth of Staphylococcus aureus. By restoring the barrier, **Dermalex** is hypothesized to indirectly promote a more balanced microbiome.

Probiotics: Direct and Indirect Microbial and Immunological Modulation

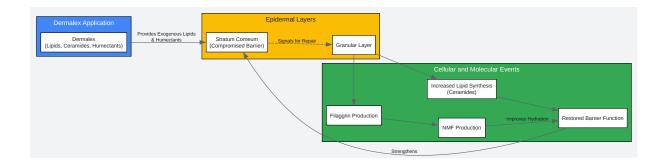
Probiotics, which are live beneficial microorganisms, are proposed to modulate the skin microbiome through several mechanisms, whether administered orally or applied topically:

- Competitive Exclusion: Probiotics can compete with pathogenic bacteria for nutrients and adhesion sites on the skin, thereby limiting their growth.
- Production of Antimicrobial Substances: Some probiotic strains produce bacteriocins and other antimicrobial compounds that can directly inhibit the growth of pathogens like S. aureus.
- Immune Modulation: Probiotics can interact with the host's immune system to reduce inflammation. This can occur through the gut-skin axis when taken orally, influencing systemic immune responses.[8] In atopic dermatitis, probiotics may help to suppress the Th2 and Th17-mediated allergic responses and promote the activity of regulatory T cells (Tregs).
   [9]
- Enhancement of Barrier Function: Some probiotics have been shown to enhance the production of tight junction proteins and ceramides, contributing to a stronger skin barrier.

## Signaling Pathways and Experimental Workflows

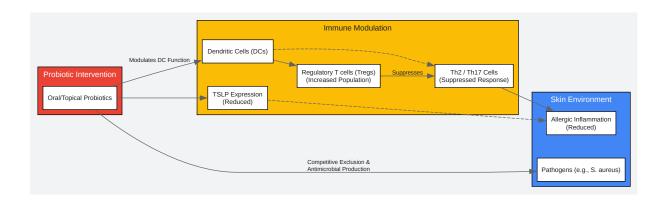
To visualize the complex mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.





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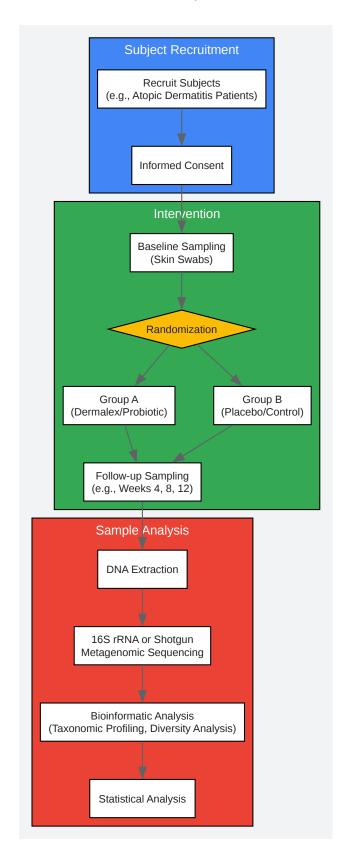
Caption: Signaling Pathway for **Dermalex**-Mediated Skin Barrier Repair.





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Caption: Proposed Mechanism of Probiotics in Atopic Dermatitis.





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